[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate
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Overview
Description
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate is a complex organic compound characterized by multiple stereocenters and functional groups. This compound is notable for its intricate structure, which includes benzoyloxy and carbamoyl groups attached to an oxane ring. Its unique configuration and functional groups make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate typically involves multiple steps, each requiring specific reagents and conditions. One common approach is the protection of hydroxyl groups followed by selective benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the benzoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its structure allows it to mimic certain natural products, making it useful in the study of enzyme-substrate interactions and receptor binding.
Medicine
The compound’s unique configuration and functional groups have potential applications in medicinal chemistry. It is investigated for its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5R,6R)-3,4,5-tris(benzyloxy)-2-[(benzyloxy)methyl]-1-oxa-7-azaspiro[5.6]dodec-9-en-8-one
- [(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9-methyldecanoate
Uniqueness
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate is unique due to its specific stereochemistry and the presence of both benzoyloxy and carbamoyl groups
Properties
CAS No. |
286369-06-0 |
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Molecular Formula |
C35H29NO10 |
Molecular Weight |
623.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamoyloxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C35H29NO10/c36-31(37)30-29(46-35(41)25-19-11-4-12-20-25)28(45-34(40)24-17-9-3-10-18-24)27(44-33(39)23-15-7-2-8-16-23)26(43-30)21-42-32(38)22-13-5-1-6-14-22/h1-20,26-30H,21H2,(H2,36,37)/t26-,27-,28+,29-,30-/m1/s1 |
InChI Key |
LKNLUIQLOZNQFR-CMPUJJQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)C(=O)N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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